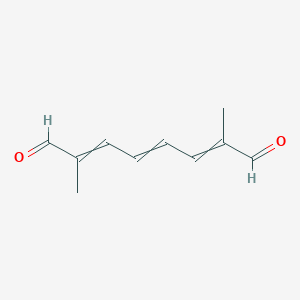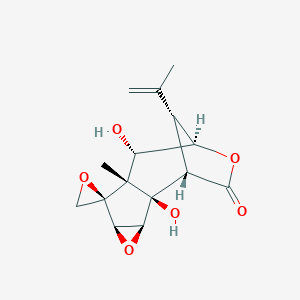
Dihydroartemisinin impurity F
描述
Dihydroartemisinin impurity F is a byproduct associated with the synthesis and degradation of dihydroartemisinin, a derivative of artemisinin. Artemisinin is a sesquiterpene lactone derived from the plant Artemisia annua and is widely recognized for its potent antimalarial properties. This compound is of interest due to its potential impact on the efficacy and safety of dihydroartemisinin-based pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of dihydroartemisinin impurity F typically occurs during the production of dihydroartemisinin. The process involves the reduction of artemisinin using sodium borohydride or other reducing agents. The reaction conditions, such as temperature, pH, and solvent choice, can influence the formation of impurities, including impurity F.
Industrial Production Methods: In industrial settings, the production of dihydroartemisinin involves the extraction of artemisinin from Artemisia annua, followed by its chemical reduction. The control of reaction parameters is crucial to minimize the formation of impurities. High-performance liquid chromatography (HPLC) and other analytical techniques are employed to monitor and control the purity of the final product.
化学反应分析
Types of Reactions: Dihydroartemisinin impurity F can undergo various chemical reactions, including:
Oxidation: Exposure to oxidizing agents can lead to the formation of different oxidation products.
Reduction: Further reduction can alter the chemical structure of impurity F.
Substitution: Substitution reactions can occur with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, chloroform.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more reduced forms of the impurity.
科学研究应用
Dihydroartemisinin impurity F is studied for its potential impact on the pharmacological properties of dihydroartemisinin. Research applications include:
Chemistry: Understanding the stability and reactivity of impurity F helps in optimizing synthetic routes and improving the purity of dihydroartemisinin.
Biology: Investigating the biological activity of impurity F can reveal its effects on cellular processes and its potential toxicity.
Medicine: Assessing the safety and efficacy of dihydroartemisinin formulations by studying the presence and impact of impurity F.
Industry: Developing analytical methods to detect and quantify impurity F in pharmaceutical products ensures compliance with regulatory standards.
作用机制
The precise mechanism of action of dihydroartemisinin impurity F is not well-documented. it is believed to interact with similar molecular targets as dihydroartemisinin, such as heme and iron within the malaria parasite. The endoperoxide bridge in the structure of artemisinin derivatives is crucial for their antimalarial activity, and impurity F may affect this interaction.
相似化合物的比较
Artemisinin: The parent compound from which dihydroartemisinin is derived.
Artemether: A methyl ether derivative of dihydroartemisinin.
Artesunate: A water-soluble derivative of dihydroartemisinin used in severe malaria treatment.
Comparison: Dihydroartemisinin impurity F is unique due to its formation as an impurity during the synthesis of dihydroartemisinin. Unlike the main active compounds, impurity F may not possess significant antimalarial activity and could potentially affect the overall efficacy and safety of the pharmaceutical product. Understanding and controlling the formation of impurity F is essential for ensuring the quality of dihydroartemisinin-based treatments.
属性
IUPAC Name |
(2R)-2-[(1S,3S,4R)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O4/c1-8-4-6-12(10(3)14(17)18)13(16)11(8)7-5-9(2)15/h8,10-12H,4-7H2,1-3H3,(H,17,18)/t8-,10-,11+,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIAUFRKRAJBGZ-YJQGPUDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(=O)C1CCC(=O)C)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](C(=O)[C@H]1CCC(=O)C)[C@@H](C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173427-03-7 | |
| Record name | alpha,4-Dimethyl-2-oxo-3-(3-oxobutyl)cyclohexaneacetic acid, (alphaR,1S,3S,4R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173427037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .ALPHA.,4-DIMETHYL-2-OXO-3-(3-OXOBUTYL)CYCLOHEXANEACETIC ACID, (.ALPHA.R,1S,3S,4R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98Z8M20H81 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B109288.png)





![2-[2-[(2S,5S)-2,5-diethylphospholan-1-yl]phenyl]-1,3-dioxolane](/img/structure/B109301.png)



![2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde](/img/structure/B109310.png)



